molecular formula C13H26N2O B4899080 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide

3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide

Cat. No. B4899080
M. Wt: 226.36 g/mol
InChI Key: UNWPTZNTUNMDSM-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide, also known as CX-614, is a potent positive allosteric modulator of AMPA receptors. It was first synthesized in 1996 by a group of researchers at Cortex Pharmaceuticals. Since then, CX-614 has gained significant attention due to its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate receptors that play a key role in synaptic plasticity and memory formation. It enhances the activity of AMPA receptors by increasing the opening time of the receptor channel, leading to an increase in calcium influx and subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide has been shown to enhance LTP in the hippocampus, which is a key mechanism for learning and memory. It also increases the release of acetylcholine in the prefrontal cortex, which is important for attention and working memory. Additionally, 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One major advantage of 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide is its ability to enhance LTP, which makes it a useful tool for studying the mechanisms underlying learning and memory. However, 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide has a short half-life and is rapidly metabolized, which can make it difficult to maintain a stable concentration in vitro or in vivo. Additionally, 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide. One area of interest is its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another area of interest is its use as a tool for studying the mechanisms underlying learning and memory. Additionally, there is ongoing research on the development of new positive allosteric modulators of AMPA receptors that may have improved pharmacokinetic properties and therapeutic potential.

Scientific Research Applications

3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key mechanism for learning and memory.

properties

IUPAC Name

3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-15(2)11-10-14-13(16)9-8-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWPTZNTUNMDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclohexyl-N-[2-(dimethylamino)ethyl]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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